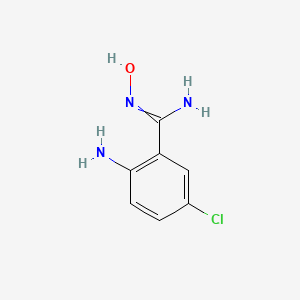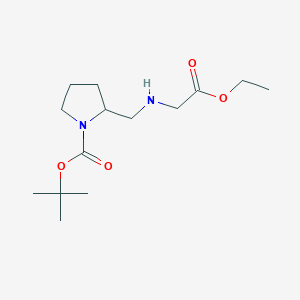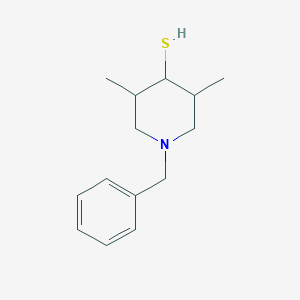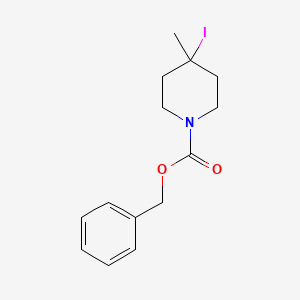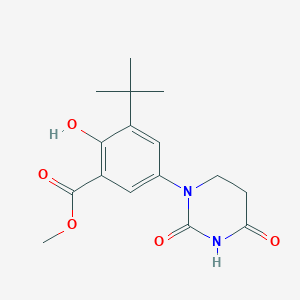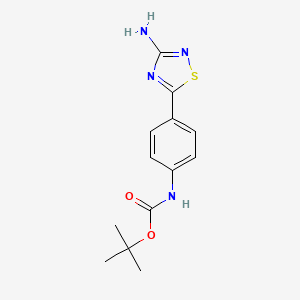
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate typically involves the reaction of pivaloyl chloride with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of corrosion inhibitors for metals, particularly in marine environments.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticorrosive properties. The exact molecular pathways involved may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound is structurally similar and also exhibits antimicrobial properties.
2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activity.
Uniqueness
Tert-butyl 4-(3-amino-1,2,4-thiadiazol-5-yl)phenylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and solubility, making it more suitable for certain applications compared to other thiadiazole derivatives .
Propiedades
Número CAS |
1101173-97-0 |
|---|---|
Fórmula molecular |
C13H16N4O2S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(3-amino-1,2,4-thiadiazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-9-6-4-8(5-7-9)10-16-11(14)17-20-10/h4-7H,1-3H3,(H2,14,17)(H,15,18) |
Clave InChI |
XNJPZAQYJMHMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


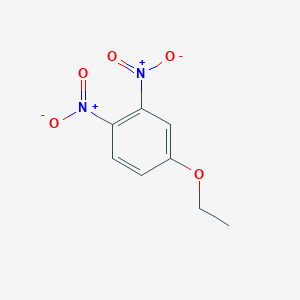
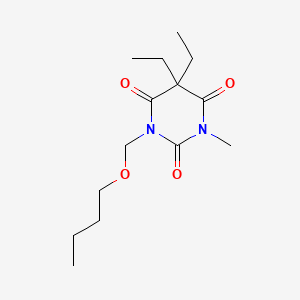
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
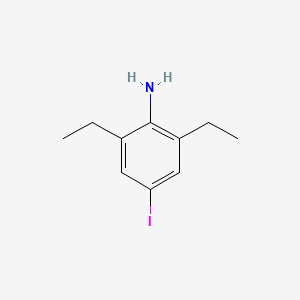
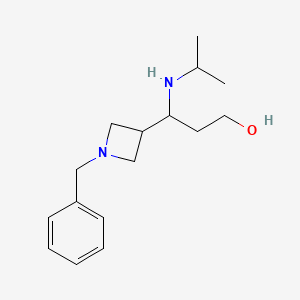
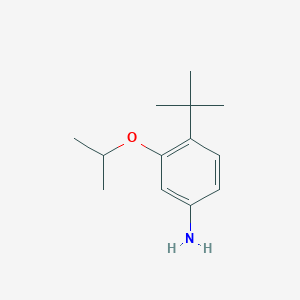
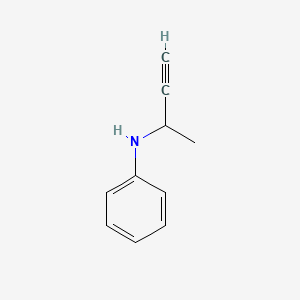
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
